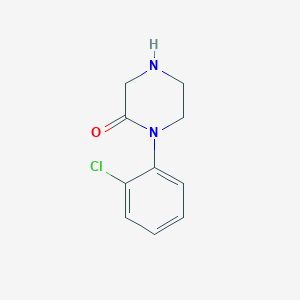

1-(2-Chlorophenyl)piperazin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(2-Chlorophenyl)piperazin-2-one” is an organic compound that falls under the category of piperazines . Piperazines are a group of compounds that have a wide range of biological and pharmaceutical activity .

Synthesis Analysis

There are several synthetic routes for piperazine derivatives. The most common method involves the reaction of diethanolamine with m-chloroaniline . Other methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular formula of “1-(2-Chlorophenyl)piperazin-2-one” is C10H11ClN2O . It is a dibasic amine with no stereoisomers .Chemical Reactions Analysis

The key step in the synthesis of piperazine derivatives includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Aplicaciones Científicas De Investigación

Pharmacological Applications and Metabolism

Arylpiperazine derivatives, including 1-(2-Chlorophenyl)piperazin-2-one, have clinical applications mainly in treating depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, which are known for their serotonin receptor-related effects. This metabolism plays a significant role in their pharmacological actions (S. Caccia, 2007).

Piperazine Derivatives in Drug Development

Piperazine, a six-membered nitrogen-containing heterocycle, is critical in drug design due to its presence in drugs with various therapeutic uses like antipsychotics, antidepressants, and anticancer agents. Modifications in the piperazine nucleus significantly affect the medicinal potential of the resultant molecules, underscoring the scaffold's versatility in drug discovery (A. Rathi et al., 2016).

Role in Antidepressant Development

The presence of a piperazine substructure is a commonality among many marketed antidepressants. This moiety is believed to contribute significantly to the efficacy of these drugs due to its favorable CNS pharmacokinetics and specific binding conformations. The ongoing research into piperazine-based antidepressants aims to develop novel compounds with enhanced potency and efficacy (R. Kumar et al., 2021).

Contribution to Antipsychotic Agents

Arylcycloalkylamines, which include phenyl piperidines and piperazines, are important pharmacophoric groups in antipsychotic agents. The structural features of these compounds, especially the arylalkyl substituents, are crucial for their potency and selectivity at D2-like receptors, indicating their significant role in the treatment of psychiatric disorders (D. Sikazwe et al., 2009).

Safety And Hazards

Direcciones Futuras

Piperazine derivatives show a wide range of biological and pharmaceutical activity, and are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Therefore, the development of new synthetic routes and the exploration of their biological activities could be potential future directions .

Propiedades

IUPAC Name |

1-(2-chlorophenyl)piperazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O/c11-8-3-1-2-4-9(8)13-6-5-12-7-10(13)14/h1-4,12H,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMIBLRDYVHXODO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)C2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80891574 |

Source

|

| Record name | 1-(2-Chlorophenyl)-2-piperazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80891574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chlorophenyl)piperazin-2-one | |

CAS RN |

197967-66-1 |

Source

|

| Record name | 1-(2-Chlorophenyl)-2-piperazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80891574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-6-aminohexanamide](/img/structure/B174440.png)

![5-Chloro-7-methylimidazo[1,2-A]pyrimidine](/img/structure/B174447.png)

![2-[(4-chlorosulfonylbenzoyl)amino]acetic Acid](/img/structure/B174471.png)